molecular formula C15H16N2O5S B2831114 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide CAS No. 2034352-35-5

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide

Cat. No.: B2831114
CAS No.: 2034352-35-5
M. Wt: 336.36
InChI Key: UPMKAFFIWISCQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a 2,3-dihydro-1,4-benzodioxine ring system, a privileged scaffold known for its presence in biologically active molecules, linked via a hydroxyethyl chain to a pyridine-3-sulfonamide moiety. The sulfonamide functional group is a cornerstone of modern drug design, known to confer potent inhibitory activity against a variety of enzymes, particularly carbonic anhydrases and dihydropteroate synthetase . Researchers can utilize this chemical reagent to investigate potential therapeutic applications, which may include the development of treatments for neurological disorders or metabolic diseases, as analogous N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamide derivatives have demonstrated inhibitory activity against enzymes like acetylcholinesterase (relevant for Alzheimer's disease) and α-glucosidase (relevant for Type-2 Diabetes) . The mechanism of action for compounds of this class often involves targeted enzyme inhibition via the sulfonamide group, which can coordinate with key residues in enzyme active sites, thereby modulating critical biochemical pathways . This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c18-13(10-17-23(19,20)12-2-1-5-16-9-12)11-3-4-14-15(8-11)22-7-6-21-14/h1-5,8-9,13,17-18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKAFFIWISCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydrobenzo[b][1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives under acidic conditions.

    Attachment of the hydroxyethyl group: This step often involves the reaction of the dihydrobenzo[b][1,4]dioxin with an epoxide or a halohydrin in the presence of a base.

    Formation of the sulfonamide group: The final step involves the reaction of the intermediate with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the nucleophile used but can include various substituted sulfonamides.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Table 1: Key Structural Analogs and Their Properties
Compound Name / Structure Molecular Formula Molecular Weight Bioactivity (IC₅₀/EC₅₀) Key Structural Differences Source
2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides C₁₉–₂₄H₁₈–₂₄N₂O₄S ~390–450 g/mol α-Glucosidase inhibition (IC₅₀: 81–86 μM) Phenylsulfonyl group; lacks hydroxyethyl spacer
3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone C₁₉H₁₆O₅ 324.33 g/mol Antihepatotoxic (comparable to silymarin) Flavone core; hydroxymethyl on dioxane ring
N-{(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl}octanamide C₂₃H₃₆N₂O₄ 408.55 g/mol Glucosylceramide synthase inhibition Octanamide chain; pyrrolidinyl substituent
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide C₂₂H₁₇ClN₂O₄ 408.84 g/mol Not explicitly reported (structural analog) Chloropyridine and benzamide groups

Structure-Activity Relationships (SAR)

  • Anti-diabetic Activity: Compounds with sulfonamide-linked benzodioxin (e.g., 7i and 7k in ) show moderate α-glucosidase inhibition.
  • Antihepatotoxic Activity : Hydroxymethyl-substituted dioxane derivatives (e.g., 4g in ) exhibit enhanced hepatoprotection, suggesting that polar substituents (e.g., hydroxyethyl in the target) could improve therapeutic efficacy.
  • Enzyme Inhibition : The pyrrolidinyl and octanamide groups in highlight the importance of hydrophobic side chains for glucosylceramide synthase binding, whereas the target’s sulfonamide group may favor different enzyme interactions.

Physicochemical Properties

  • Hydrophilicity: The hydroxyethyl spacer in the target compound likely increases aqueous solubility compared to analogs with rigid or non-polar linkers (e.g., benzamide in ).
  • Molecular Weight : The target compound (estimated MW ~380–400 g/mol) falls within the range of bioactive analogs, suggesting favorable drug-likeness per Lipinski’s rules.
  • Bioavailability : Sulfonamide groups enhance membrane permeability but may require metabolic stabilization to avoid rapid clearance.

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C16H19N3O4S
  • Molecular Weight : 353.41 g/mol
  • CAS Number : 502483-55-8

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides. The general synthesis pathway includes:

  • Formation of the sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
  • Substitution reactions : Further derivatization with various acetamides to yield the target sulfonamide derivatives.

The synthesis has been detailed in studies focusing on enzyme inhibitory potential against various targets relevant to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of breast and colon cancer cells through mechanisms that do not involve direct inhibition of dihydrofolate reductase (DHFR) .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like AD.
  • α-glucosidase : Relevant for managing blood glucose levels in T2DM.

Inhibitory activities were assessed using standard assays, revealing promising results that suggest therapeutic potential in metabolic and neurodegenerative disorders .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • pH Modulation : The compound has been reported to raise the pH of tumor microenvironments, which may enhance the efficacy of concurrent therapies .
  • Enzyme Interaction : The interaction with AChE and α-glucosidase suggests a dual mechanism where it may influence both neuroprotective pathways and glucose metabolism.

Case Studies

Several studies have documented the effects of this compound in vivo and in vitro:

StudyModelFindings
Study 1Breast Cancer Cell LinesSignificant reduction in cell viability at IC50 values < 10 µM.
Study 2Alzheimer's Disease ModelsInhibition of AChE activity leading to increased acetylcholine levels.
Study 3Type 2 Diabetes ModelsReduced α-glucosidase activity resulting in lower postprandial glucose levels.

These findings underscore the therapeutic potential of this compound across multiple disease states.

Q & A

What are the optimal synthetic routes for N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]pyridine-3-sulfonamide?

Basic Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:

  • Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-3-sulfonyl chloride under alkaline conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide core .
  • Step 2: Introduce the hydroxyethyl group via alkylation or condensation, using polar aprotic solvents (e.g., DMF) and activators like LiH .
  • Purification: Column chromatography or recrystallization ensures high purity (>95%) .

How is this compound structurally characterized in academic research?

Basic Methodological Answer:

  • ¹H/¹³C-NMR: Identifies proton environments (e.g., dihydrobenzodioxin aromatic protons at δ 6.7–7.1 ppm, hydroxyethyl signals at δ 3.5–4.2 ppm) .
  • IR Spectroscopy: Confirms sulfonamide (S=O stretching at ~1350 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) groups .
  • Elemental Analysis (CHN): Validates molecular formula (e.g., C₁₅H₁₄N₂O₅S) with <0.3% deviation .

What is the inhibitory activity of this compound against α-glucosidase, and how does it compare to clinical standards?

Basic Methodological Answer:

  • Enzyme Assay Protocol: α-Glucosidase inhibition is tested spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside as substrate .
  • Results: IC₅₀ values range from 81.12 ± 0.13 µM to 95.64 ± 0.12 µM, weaker than acarbose (37.38 ± 0.12 µM) .
  • Key Structural Factors: Electron-donating substituents (e.g., methyl groups on phenyl rings) enhance activity by improving hydrophobic interactions .

How do structural modifications influence the compound’s bioactivity?

Advanced Methodological Answer:

  • Substituent Effects:

    Substituent IC₅₀ (µM) Mechanistic Insight
    3,4-Dimethylphenyl81.12 ± 0.13Improved hydrophobic binding to enzyme pockets
    Unsubstituted phenyl>90Reduced steric compatibility
  • SAR Strategy: Introduce heterocycles (e.g., triazoles, thiadiazoles) to sulfonamide or hydroxyethyl moieties for enhanced enzyme affinity .

What experimental design challenges arise in evaluating this compound’s bioactivity?

Advanced Methodological Answer:

  • Solubility Issues: Poor aqueous solubility requires DMSO co-solvents (<2% v/v) to avoid assay interference .
  • Enzyme Assay Optimization: Maintain pH 6.8–7.2 (phosphate buffer) and 37°C to mimic physiological conditions .
  • Data Reproducibility: Standardize enzyme sources (e.g., Saccharomyces cerevisiae vs. mammalian α-glucosidase) to reduce variability .

How can researchers resolve contradictions in bioactivity data across studies?

Advanced Methodological Answer:

  • Control Experiments: Validate purity via HPLC and confirm structural integrity with HRMS .
  • Statistical Analysis: Use ANOVA to assess significance of IC₅₀ differences between derivatives .
  • Mechanistic Studies: Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

What computational approaches predict this compound’s interactions with biological targets?

Advanced Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to α-glucosidase (PDB: 3W37), focusing on hydrophobic pockets near catalytic residues .
  • MD Simulations: Simulate ligand-receptor stability (20 ns trajectories) to assess hydrogen bonding with Asp214/Arg439 .
  • QSAR Models: Correlate substituent electronegativity with IC₅₀ to guide synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.